molecular formula C20H17N7O4 B2498059 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-nitrophenyl)acetamide CAS No. 892471-67-9

2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-nitrophenyl)acetamide

Cat. No.: B2498059
CAS No.: 892471-67-9
M. Wt: 419.401
InChI Key: IJLAPCCAFKCYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolo[4,5-d]pyrimidine derivative featuring a 4-methylbenzyl group at the 3-position and an N-(3-nitrophenyl)acetamide moiety at the 6-position. The triazolo-pyrimidine core is a fused heterocyclic system known for its diverse biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O4/c1-13-5-7-14(8-6-13)10-26-19-18(23-24-26)20(29)25(12-21-19)11-17(28)22-15-3-2-4-16(9-15)27(30)31/h2-9,12H,10-11H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLAPCCAFKCYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-nitrophenyl)acetamide is a novel compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific kinases. The following sections explore its synthesis, biological mechanisms, and pharmacological effects.

The synthesis of this compound typically involves the condensation of 4-methylbenzylamine with a suitable triazolopyrimidine precursor. The reaction is generally conducted under basic conditions using sodium hydroxide or potassium carbonate and requires careful temperature control to optimize yield and purity.

Chemical Properties:

PropertyValue
Molecular FormulaC14H14N6O2
Molecular Weight298.3 g/mol
IUPAC Name2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
InChI KeyCXGKVTLGLHSIGG-UHFFFAOYSA-N

The primary mechanism through which this compound exhibits its biological activity is through the inhibition of cyclin-dependent kinases (CDKs). By interfering with CDK activity, the compound disrupts the cell cycle, leading to reduced cell proliferation and increased apoptosis in cancer cells. This mechanism positions it as a potential therapeutic agent in oncology.

Anticancer Activity

Recent studies have shown that derivatives of triazolopyrimidine compounds, including the one , exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : In vitro studies indicated that the compound demonstrated cytotoxicity with IC50 values comparable to established chemotherapeutics.
  • Cell Lines Tested : The compound was tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. Preliminary results suggest promising anticancer activity.

Comparative Studies

A comparative analysis with similar compounds reveals that while many triazolopyrimidine derivatives show moderate activity, the unique structural features of this compound enhance its binding affinity to molecular targets. This specificity may contribute to its potent biological activities.

Table 1: Cytotoxicity Comparison

CompoundCell LineIC50 (μM)
2-(Target Compound)A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

Case Studies and Research Findings

In a series of experiments focusing on the structure-activity relationship (SAR) of triazolopyrimidine derivatives, it was found that modifications in the aromatic substituents significantly influenced the cytotoxic potency of the compounds:

  • Cytotoxicity Testing : The MTT assay was employed to evaluate cell viability post-treatment with various concentrations of the target compound.
  • Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound led to increased late apoptosis in A549 cells.
  • Cell Cycle Analysis : The compound induced G0/G1 phase arrest, further confirming its potential as a CDK inhibitor.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Benzo[b][1,4]oxazin-3(4H)-one (): Features a benzoxazine core with a pyrimidinyl substituent.
  • Thiazolidinone (): A five-membered ring containing sulfur and nitrogen, often associated with antidiabetic and antimicrobial activities. The thiazolidinone derivatives in incorporate coumarin-linked acetamide groups, differing significantly in conformational flexibility .

Substituent Variations

  • Acetamide Side Chains: The target compound’s N-(3-nitrophenyl)acetamide group contrasts with cyano-acetamide derivatives in (e.g., 2-Cyano-N-(3,5-dimethoxy-benzyl)-acetamide (3h)), which prioritize cyano groups for hydrogen-bonding interactions . describes N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamides, where acetamide is conjugated to a coumarin system, enhancing UV absorption and redox activity .
  • Aromatic Substituents: The 4-methylbenzyl group in the target compound is structurally distinct from the 4-dimethylamino-phenyl groups in , which introduce strong electron-donating effects and steric bulk .

Pharmacological and Physicochemical Considerations

  • Lipophilicity : The 4-methylbenzyl group may enhance membrane permeability relative to polar substituents like pyridinyl (’s 3k) or dihydrothiazolyl (3l) .
  • Bioactivity Trends: While direct data are lacking, highlights that pyrimidinyl-benzoxazine hybrids exhibit notable antimicrobial activity, suggesting that the triazolo-pyrimidine core in the target compound could similarly target microbial enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.